molecular formula C20H18ClF3N2O3S B2546142 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide CAS No. 850932-49-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide

Cat. No.: B2546142
CAS No.: 850932-49-9
M. Wt: 458.88
InChI Key: LANOIBQWLJQUQX-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide is a complex organic compound with a unique structure that combines a chlorinated phenyl ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s indole moiety makes it a candidate for studying biological activities, such as enzyme inhibition.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide exerts its effects involves interactions with molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the indole moiety provides a versatile scaffold for interactions with biological targets.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O3S/c1-2-9-26-11-18(14-5-3-4-6-17(14)26)30(28,29)12-19(27)25-16-10-13(20(22,23)24)7-8-15(16)21/h3-8,10-11H,2,9,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANOIBQWLJQUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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